1-Chloro-5-iodo-4-methoxy-2-methylbenzene

Medicinal Chemistry Organic Synthesis Process Development

Achieving sequential cross-coupling on a single aromatic core often fails with mono-halogenated analogs due to lack of chemoselectivity. This ortho-substituted chloro-iodo-arene solves that limitation. - **Key Advantage:** Iodine undergoes first coupling (Suzuki, Sonogashira, Buchwald); chlorine remains for second, site-selective transformation. - **Quantitative Data:** High LogP (3.5) for enhanced permeability; 95% yield in demethylation to phenol intermediate. - **Supply:** Validated intermediate in patent WO2017037146A1. Stocked in research quantities.

Molecular Formula C8H8ClIO
Molecular Weight 282.51
CAS No. 850864-46-9
Cat. No. B2736689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-iodo-4-methoxy-2-methylbenzene
CAS850864-46-9
Molecular FormulaC8H8ClIO
Molecular Weight282.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)I)OC
InChIInChI=1S/C8H8ClIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
InChIKeyQRBRZQACCUCWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-iodo-4-methoxy-2-methylbenzene: Procurement Overview


1-Chloro-5-iodo-4-methoxy-2-methylbenzene (CAS 850864-46-9) is a halogenated aromatic building block characterized by a benzene core substituted with chlorine, iodine, methoxy, and methyl groups . With the molecular formula C8H8ClIO and a molecular weight of 282.51 g/mol , this compound belongs to the class of ortho-disubstituted aryl halides. The juxtaposition of a reactive iodine atom with a relatively inert chlorine atom provides a unique platform for sequential chemoselective transformations, particularly in cross-coupling and medicinal chemistry applications [1].

Workflow Sequential chemoselective cross-coupling synthesis
Selection Ortho-chloroiodo substitution pattern for site selectivity
Use Context Medicinal chemistry building block; phenol precursor via demethylation

1-Chloro-5-iodo-4-methoxy-2-methylbenzene: Analog Substitution Limitations


Direct substitution of 1-chloro-5-iodo-4-methoxy-2-methylbenzene with structurally similar analogs, such as 1-iodo-4-methoxy-2-methylbenzene (lacking chlorine) or 5-chloro-2-iodo-1-methoxy-3-methylbenzene (with altered substitution pattern), is scientifically untenable due to distinct reactivity profiles. The presence of both chlorine and iodine in a specific ortho-relationship enables sequential, site-selective cross-coupling, a synthetic advantage not offered by mono-halogenated or differently substituted congeners [1]. As the quantitative evidence below demonstrates, variations in substitution pattern result in significant differences in chemical yield, physicochemical properties (e.g., LogP), and synthetic utility, directly impacting project timelines and procurement decisions.

Target Compound
1-Chloro-5-iodo-4-methoxy-2-methylbenzene Ortho-Cl/I pattern enables staged cross-coupling
Analog (Mono-Halogenated)
1-Iodo-4-methoxy-2-methylbenzene (CAS 63452-69-7) Lacks chlorine; reactivity profile may shift away from staged coupling
Analog (Regioisomer)
5-Chloro-2-iodo-1-methoxy-3-methylbenzene Altered substitution pattern may not reproduce ortho-Cl/I selectivity
Substitution pattern directly controls chemoselectivity. Replacement without validation may introduce synthetic pathway divergence.

1-Chloro-5-iodo-4-methoxy-2-methylbenzene: Performance Evidence


High-Yield Demethylation

1-Chloro-5-iodo-4-methoxy-2-methylbenzene undergoes demethylation with boron tribromide (BBr3) in dichloromethane to yield 4-chloro-2-iodo-5-methylphenol with a reported yield of 95% [1]. While direct head-to-head yield data for a direct comparator under identical conditions is not publicly available for the exact demethylation reaction, this quantitative performance establishes a robust baseline for evaluating the synthetic efficiency of this specific substitution pattern. This yield significantly exceeds the average yield range of 27-76% reported for analogous copper-catalyzed couplings of iodobenzene derivatives under optimized conditions [2], providing a class-level inference of the compound's advantageous reactivity profile.

Demethylation Yield
Class-level inference
95% yield (target)
vs 27–76% (analog baseline)
Supports synthetic efficiency screening for phenol-generating steps
Yield advantage inferred from class-level comparison; direct comparator data to verify
Medicinal Chemistry Organic Synthesis Process Development

Purity Comparison

Commercially available 1-chloro-5-iodo-4-methoxy-2-methylbenzene is offered with a standard purity of 98% , which is higher than the typical 95% purity reported for the closely related analog 1-iodo-4-methoxy-2-methylbenzene (CAS 63452-69-7) . This 3% absolute difference in purity can translate to a tangible reduction in purification efforts and an increase in the reproducibility of subsequent synthetic steps. While purity specifications may vary by supplier and batch, this comparison highlights the availability of a higher baseline purity grade for the target compound.

Purity Comparison
Cross-study comparable
98% (target)
vs 95% (analog)
May reduce downstream purification effort; verify by batch CoA
Reported vendor specifications; actual purity requires batch-level verification
Chemical Procurement Quality Control Synthetic Reliability

Lipophilicity Comparison

The calculated LogP (octanol-water partition coefficient) for 1-chloro-5-iodo-4-methoxy-2-methylbenzene is 3.5 [1]. This value is significantly higher than the consensus LogP of 2.85 calculated for 1-iodo-4-methoxy-2-methylbenzene . This difference of 0.65 log units indicates that the target compound is approximately 4.5 times more lipophilic than its non-chlorinated analog. This substantial increase in lipophilicity can profoundly influence compound properties such as membrane permeability, solubility, and metabolic stability, making it a critical parameter for selecting the appropriate building block in medicinal chemistry programs targeting intracellular or CNS-active compounds.

Lipophilicity (LogP)
Cross-study comparable
3.5 (target)
vs 2.85 (analog)
Δ = 0.65 LogP
Supports lipophilicity-driven scaffold selection in medicinal chemistry
Calculated property; experimental LogP may vary
Medicinal Chemistry Drug Design ADME Properties

Patent-Documented Utility

The compound's utility in complex molecule construction is underscored by its explicit use as a key synthetic intermediate in the preparation of phenoxymethyl derivatives, as documented in patent WO2017037146A1 [1]. While a direct head-to-head comparison of synthetic efficiency is not provided, this patent reference serves as high-value supporting evidence for the compound's demonstrated relevance in the synthesis of therapeutically relevant chemical matter. The fact that this specific substitution pattern was selected for use in a patent-protected invention implies a level of synthetic advantage and desirability that procurement professionals should consider.

Patent Utility
Supporting evidence
Cited in WO2017037146A1 as key intermediate
Reported patent-backed relevance for proprietary scaffold construction
Synthetic efficiency context not quantified in patent document
Pharmaceutical R&D Process Chemistry Intellectual Property

1-Chloro-5-iodo-4-methoxy-2-methylbenzene: Applications


Lipophilicity-Driven Synthesis

Given its high calculated LogP of 3.5 [1], 1-chloro-5-iodo-4-methoxy-2-methylbenzene is a superior choice for constructing molecular scaffolds that require enhanced membrane permeability, such as those targeting intracellular kinases or crossing the blood-brain barrier. Researchers can leverage the quantitative lipophilicity data to design compound libraries with improved ADME profiles, streamlining the hit-to-lead optimization process.

Demethylation to Key Phenols

The robust, high-yielding (95%) demethylation of 1-chloro-5-iodo-4-methoxy-2-methylbenzene to 4-chloro-2-iodo-5-methylphenol [2] makes this compound an ideal starting material for the scalable synthesis of phenol-containing building blocks. This transformation enables access to a new class of aryl iodides for subsequent diversification, a key advantage for process chemists seeking reliable and efficient routes to complex molecules.

Sequential Chemoselective Cross-Coupling

The presence of both iodine and chlorine substituents in a single molecule provides a powerful platform for performing sequential, chemoselective cross-coupling reactions [3]. The iodine atom can be engaged in a first Suzuki, Sonogashira, or Buchwald-Hartwig coupling, while the chlorine atom remains intact for a subsequent transformation. This unique reactivity profile is invaluable for constructing highly complex, densely functionalized biaryl or heteroaryl systems in both academic discovery and industrial process settings.

Patent-Backed Scaffold Construction

The documented use of 1-chloro-5-iodo-4-methoxy-2-methylbenzene as an intermediate in patent WO2017037146A1 [4] validates its utility in generating novel, proprietary chemical matter. This makes it a compelling procurement choice for R&D groups focused on developing new chemical entities with strong intellectual property positions, reducing the risk of investing in building blocks of unproven relevance.

Application
Selection Property
Validation Focus
Lipophilicity-driven synthesis
Calculated LogP 3.5; approximately 4.5× higher partition coefficient vs non-chlorinated analog
Verify impact on membrane permeability and ADME profile in target scaffold
Demethylation to phenol building blocks
Reported 95% demethylation yield with BBr₃
Confirm yield reproducibility under intended scale and conditions
Sequential chemoselective cross-coupling
Ortho-Cl/I pattern enables staged Pd-catalyzed couplings
Validate site selectivity and coupling sequence for target biaryl system
Patent-backed scaffold construction
Documented intermediate in WO2017037146A1
Review patent scope for alignment with proprietary research direction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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